molecular formula C20H21F3N4O2 B13853761 Flibanserin N-Oxide

Flibanserin N-Oxide

Cat. No.: B13853761
M. Wt: 406.4 g/mol
InChI Key: JNSALYCWTPWHNE-UHFFFAOYSA-N
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Description

Flibanserin N-Oxide is a derivative of Flibanserin, a compound known for its use in treating hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin acts as a serotonin receptor modulator, displaying agonist activity on 5-HT1A receptors and antagonist activity on 5-HT2A receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flibanserin N-Oxide typically involves the oxidation of Flibanserin. One common method is the use of hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the N-oxide functional group. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, with the temperature maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Flibanserin N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on serotonin receptors and potential as a research tool in neuropharmacology.

    Medicine: Investigated for its potential therapeutic effects, possibly differing from Flibanserin due to the presence of the N-oxide group.

    Industry: Potential use in the development of new pharmaceuticals or chemical products

Mechanism of Action

Flibanserin N-Oxide is believed to exert its effects through interactions with serotonin receptors, similar to Flibanserin. It may act as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors, leading to modulation of serotonin levels in the brain. This can result in increased levels of dopamine and norepinephrine, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flibanserin N-Oxide is unique due to the presence of the N-oxide functional group, which may alter its pharmacokinetic and pharmacodynamic properties compared to Flibanserin. This modification can lead to differences in its therapeutic potential and side effect profile .

Properties

Molecular Formula

C20H21F3N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

3-[2-[1-oxido-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium-1-yl]ethyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)15-4-3-5-16(14-15)25-8-11-27(29,12-9-25)13-10-26-18-7-2-1-6-17(18)24-19(26)28/h1-7,14H,8-13H2,(H,24,28)

InChI Key

JNSALYCWTPWHNE-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CCN1C2=CC=CC(=C2)C(F)(F)F)(CCN3C4=CC=CC=C4NC3=O)[O-]

Origin of Product

United States

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